molecular formula C16H34 B1194848 2,2,4,4,6,8,8-Heptamethylnonane CAS No. 4390-04-9

2,2,4,4,6,8,8-Heptamethylnonane

Cat. No. B1194848
CAS RN: 4390-04-9
M. Wt: 226.44 g/mol
InChI Key: VCLJODPNBNEBKW-UHFFFAOYSA-N
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Description

2,2,4,4,6,8,8-Heptamethylnonane, also known as HMN or Iso-cetane, is a highly branched alkane . It is used as a reference compound for determining cetane ratings and is also a candidate branched alkane representative in surrogate mixtures for diesel and jet fuels . It has been used to study the effects of loading and aging pyrene in soils . It was also used to study its long-term effect on the cell surface hydrophobicity (CSH) of a hexane-degrading Pseudomonas aeruginosa strain and a toluene-degrading Pseudomonas putida strain .


Molecular Structure Analysis

The molecular formula of 2,2,4,4,6,8,8-Heptamethylnonane is C16H34 . Its structure is highly branched, which contributes to its unique properties .


Chemical Reactions Analysis

2,2,4,4,6,8,8-Heptamethylnonane is a part of various chemical reactions. For instance, it was used in a study to create a baseline reaction mechanism by merging the detailed ammonia mechanism with reaction pathways for n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane from a well-established multi-component fuel mechanism .


Physical And Chemical Properties Analysis

The molecular weight of 2,2,4,4,6,8,8-Heptamethylnonane is 226.44 g/mol . It is a clear colorless liquid .

Scientific Research Applications

Environmental Science: Pyrene Loading and Aging in Soils

HMN has been utilized in environmental science to investigate the loading and aging effects of pyrene in soils . Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its persistence in the environment. The study of HMN’s interaction with pyrene can provide insights into the behavior of PAHs in soils, which is crucial for understanding their environmental impact and for developing remediation strategies.

Microbiology: Cell Surface Hydrophobicity Studies

In microbiology, HMN has been applied to assess the long-term effects on the cell surface hydrophobicity (CSH) of bacteria strains like Pseudomonas aeruginosa and Pseudomonas putida . These strains are involved in the degradation of hydrocarbons like hexane and toluene. Understanding the CSH can help in optimizing bioremediation processes where these bacteria are employed to clean up hydrocarbon pollutants.

Material Science: Solvent Applications

Due to its chemical stability and non-polarity, HMN can serve as a solvent in material science research, particularly in the synthesis and processing of organic materials . Its solvent properties can be exploited in the fabrication of polymers and composites where a non-reactive medium is required.

Thermodynamics: Heat Capacity Measurements

The constant pressure heat capacity of HMN has been measured, providing valuable data for thermodynamic calculations . This information is crucial for engineers and scientists working on energy balance calculations in chemical processes involving HMN.

Safety and Hazard Analysis

HMN’s safety profile, including its flash point and hazard classifications, is studied to ensure safe handling and storage in laboratory and industrial settings . This information is vital for developing safety protocols and emergency response plans involving HMN.

Analytical Chemistry: Chromatography Standards

HMN can be used as a standard in gas chromatography for calibrating instruments and validating analytical methods . Its well-defined physical and chemical properties make it an ideal candidate for such applications.

Petrochemical Research: Hydrocarbon Structure Analysis

In petrochemical research, HMN’s structure is representative of branched alkanes found in crude oil. Studying HMN can provide insights into the behavior of similar hydrocarbons during refining processes and in the development of synthetic lubricants .

Mechanism of Action

Target of Action

2,2,4,4,6,8,8-Heptamethylnonane, also known as iso-cetane, is a highly branched alkane . It is primarily used as a reference compound for determining cetane ratings, which measure the combustion speed of diesel fuel . Therefore, its primary targets are the combustion mechanisms in diesel engines .

Mode of Action

Iso-cetane interacts with its targets (combustion mechanisms) through a series of chemical reactions. The kinetic reaction mechanism for iso-cetane was built using the same 25 reaction types and associated rate expressions as first introduced by Curran et al. 1998 . This mechanism includes both low and high temperature chemical kinetic pathways, allowing predictions to be made in the negative temperature coefficient region, which is important for low temperature combustion .

Biochemical Pathways

These reactions involve the breaking and forming of chemical bonds, leading to the release of energy .

Pharmacokinetics

Its physical properties, such as boiling point (5132 K ) and density (0.793 g/mL at 25°C ), influence its behavior in the combustion process.

Result of Action

The combustion of 2,2,4,4,6,8,8-Heptamethylnonane results in the release of energy, which is harnessed in diesel engines to provide power . The efficiency and characteristics of this combustion process are influenced by the structure and properties of the compound .

Action Environment

The action of 2,2,4,4,6,8,8-Heptamethylnonane is influenced by environmental factors such as temperature and pressure . For example, its combustion characteristics can change under different temperatures, affecting the efficiency and emissions of the diesel engine . Additionally, it has been used to study the effects of loading and aging pyrene in soils , indicating that its behavior can also be influenced by environmental conditions in non-combustion contexts.

Safety and Hazards

2,2,4,4,6,8,8-Heptamethylnonane may be fatal if swallowed and enters airways. It is harmful if inhaled or swallowed and may cause damage to organs. Repeated exposure may cause skin dryness or cracking . It is recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

Future Directions

2,2,4,4,6,8,8-Heptamethylnonane is a highly branched alkane used as a reference in determining the cetane number of diesel . It is also a candidate branched alkane representative in surrogate mixtures for diesel and jet fuels . This suggests that it could have significant implications in the fuel industry, particularly in the development of diesel and jet fuels .

properties

IUPAC Name

2,2,4,4,6,8,8-heptamethylnonane
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InChI

InChI=1S/C16H34/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLJODPNBNEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
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DSSTOX Substance ID

DTXSID7052101
Record name 2,2,4,4,6,8,8-Heptamethylnonane
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Molecular Weight

226.44 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,4,4,6,8,8-Heptamethylnonane
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Vapor Pressure

1.0 [mmHg]
Record name 2,2,4,4,6,8,8-Heptamethylnonane
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Product Name

2,2,4,4,6,8,8-Heptamethylnonane

CAS RN

4390-04-9
Record name (±)-2,2,4,4,6,8,8-Heptamethylnonane
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Record name 2,2,4,4,6,8,8-Heptamethylnonane
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Record name Nonane, 2,2,4,4,6,8,8-heptamethyl-
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Record name ISOCETANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of HMN is C16H34, and its molecular weight is 226.44 g/mol.

A: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ] and gas chromatography × gas chromatography with flame ionization detection (GC × GC/FID) [] are frequently employed to analyze HMN in fuel mixtures.

A: Studies demonstrate that HMN's viscosity and density can be accurately measured at high pressures (up to 250 MPa) and temperatures (up to 530 K) using techniques like rolling-ball viscometry. []

A: Research shows that HMN is compatible with various materials, including steel surfaces, where its adsorption behavior has been studied. [] It has also been used as a non-biodegradable solvent in studies involving bacteria and polycyclic aromatic hydrocarbons. [, , , , ]

A: HMN is a primary reference fuel for determining cetane ratings due to its high cetane number. [, ] It's also a key component in surrogate fuel mixtures for diesel and jet fuels. [, , , , , , , ]

A: Studies indicate that HMN, with its highly branched structure, exhibits different combustion characteristics compared to linear alkanes like n-hexadecane. These differences are evident in droplet combustion studies examining parameters like burning rate, ignition delay, and flame dynamics. []

A: Yes, detailed chemical kinetic models have been developed to simulate the combustion of HMN, providing valuable insights into its oxidation pathways and ignition characteristics. [, , , ] These models contribute to our understanding of fuel combustion processes in engines.

A: At 293.15 K, HMN exhibits a density of approximately 784 kg·m-3, a viscosity around 3.71 mPa·s, and a speed of sound close to 1285 m·s-1. [] These values can vary with temperature and pressure.

A: Researchers employ various techniques to measure these properties, including densimetry for density, viscometry (e.g., rolling-ball viscometer, capillary viscometer) for viscosity, and specialized instruments for speed of sound measurements. [, , , ]

A: Researchers study such mixtures to develop surrogate fuels that mimic the properties of complex fuels like diesel and jet fuel. [, , , , , , ] HMN is often combined with other hydrocarbons (linear alkanes, cycloalkanes, aromatics) in varying proportions to achieve desired fuel characteristics.

A: The properties of these mixtures often deviate from ideal behavior. For example, excess molar volumes can be positive or negative depending on the specific components and their interactions. [, , ] These deviations provide insights into the molecular interactions within the mixtures.

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